molecular formula C15H21NO3 B7791720 1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid

1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid

Cat. No.: B7791720
M. Wt: 263.33 g/mol
InChI Key: MZORONIJKZCTAV-UHFFFAOYSA-N
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Description

1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and applications .

Preparation Methods

The synthesis of 1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of p-tolyl ether with ethylene oxide to form 2-(p-tolyloxy)ethanol. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the target compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes in the body, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing signal transduction pathways and exerting their effects on the central nervous system .

Comparison with Similar Compounds

1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-12-2-4-14(5-3-12)19-11-10-16-8-6-13(7-9-16)15(17)18/h2-5,13H,6-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZORONIJKZCTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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